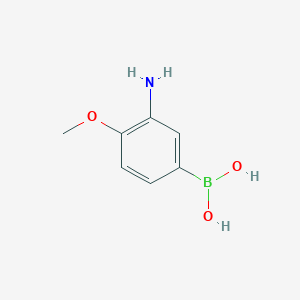

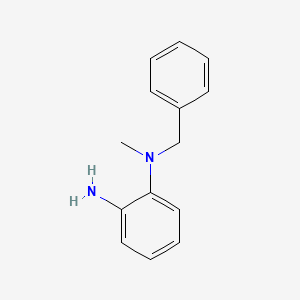

![molecular formula C7H5N5 B1289889 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 267413-11-6](/img/structure/B1289889.png)

3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

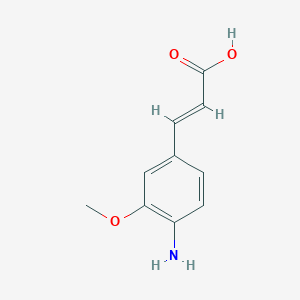

3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are known for their wide range of pharmacological properties .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile, has been extensively studied . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . For instance, one method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Molecular Structure Analysis

The molecular structure of 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is characterized by the presence of a pyrazole ring fused with a pyridine ring . This structure can present two isomeric structures: 1H- and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile are diverse. For example, the nitrile group of the compound can be converted to an ester in the presence of ethanol through the Pinner reaction .科学研究应用

Drug Discovery and Development

3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile: serves as a core scaffold in medicinal chemistry. Its structural similarity to purine bases like adenine and guanine makes it a valuable analogue for developing new pharmaceuticals. Researchers have explored its use in creating inhibitors for a range of biological targets, including kinases, which are crucial in signaling pathways related to cancer and inflammatory diseases .

Biological Activity Profiling

Due to its versatile binding properties, this compound is used in high-throughput screening to identify biological activities across various disease models. It can be modified to produce derivatives that interact with different enzymes, receptors, and ion channels, providing insights into their function and potential therapeutic value .

Material Science

In material science, the pyrazolopyridine nucleus of 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile can be incorporated into polymers or small molecules to impart electronic properties such as conductivity or fluorescence. This makes it useful in developing new materials for organic electronics, sensors, and imaging applications .

Chemical Biology

Chemical biologists use this compound as a tool to understand biological processes at the molecular level. By tagging it with fluorescent markers or other probes, researchers can track its interaction with cellular components, aiding in the visualization and study of cellular dynamics .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile are being investigated for their potential use as herbicides or pesticides. Their ability to disrupt specific biological pathways in pests or weeds could lead to the development of more targeted and environmentally friendly agrochemicals .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a reagent or a precursor for synthesizing complex molecules that can serve as standards or reference compounds in various analytical techniques, including mass spectrometry and chromatography .

未来方向

The future directions for the research and development of 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile and its derivatives are promising. Given their wide range of pharmacological properties, these compounds present promising substrates for the development of drugs for the treatment of various diseases .

作用机制

Target of Action

It is known that pyrazolo[3,4-b]pyridines, the group of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can interact with their targets in a way that influences the proliferation, differentiation, and survival of cells .

Biochemical Pathways

It is known that pyrazolo[3,4-b]pyridines can influence various signal transduction pathways, including the ras/erk, plc-γ, and pi3k/akt pathways .

Result of Action

It is known that pyrazolo[3,4-b]pyridines can have significant inhibitory activity, as demonstrated by certain compounds in this group .

属性

IUPAC Name |

3-amino-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-2-4-1-5-6(9)11-12-7(5)10-3-4/h1,3H,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODBBVVWIMONJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

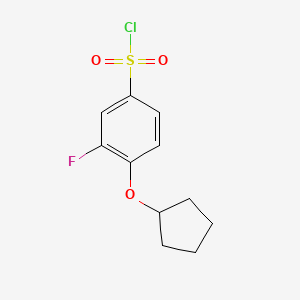

![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)

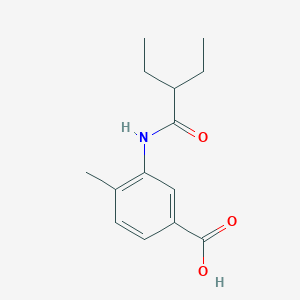

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

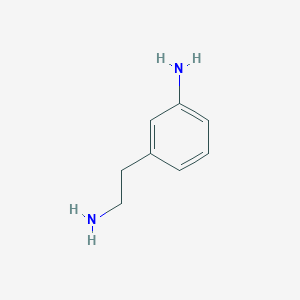

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)